molecular formula C15H16N6O2S B2692603 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(quinolin-8-yloxy)ethyl)acetamide CAS No. 1207026-09-2

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(quinolin-8-yloxy)ethyl)acetamide

Cat. No. B2692603
CAS RN: 1207026-09-2
M. Wt: 344.39
InChI Key: NNDONXHCQOFIRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(quinolin-8-yloxy)ethyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is a tetrazole-based compound that belongs to the category of acetamide derivatives. This compound has shown promising results in various scientific studies, and its potential applications have been explored in detail.

Scientific Research Applications

Different Spatial Orientations and Anion Coordination

  • Crystal Structures and Anion Coordination : The study on amide derivatives, including those related to quinoline, reveals diverse spatial orientations impacting anion coordination. The research elaborates on tweezer-like geometries and self-assembly processes forming channel-like structures, underscoring the significance of weak interactions in crystal engineering and molecular recognition (Kalita & Baruah, 2010).

Antimicrobial and Mosquito Larvicidal Activities

  • Synthesis and Biological Activities : A series of compounds, incorporating quinoline derivatives, demonstrated substantial antimicrobial and mosquito larvicidal activities. This highlights their potential as candidates for developing new agents to combat microbial infections and control mosquito populations, contributing to public health and disease prevention (Rajanarendar et al., 2010).

Anticancer and Antimicrobial Potentials

  • Anticancer and Antimicrobial Agents : Research into N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides has shown promising anticancer and antimicrobial activities. This underscores the importance of continued investigation into quinoline derivatives for potential therapeutic applications, offering hope for future cancer and infectious disease treatments (Antypenko et al., 2016).

Antitubercular Properties

  • Development of Antitubercular Agents : Studies on 2-(quinolin-4-yloxy)acetamides reveal their potent in vitro inhibitory effects on Mycobacterium tuberculosis growth, including drug-resistant strains. These findings pave the way for developing new treatments for tuberculosis, addressing the urgent need for effective therapies against resistant forms of the disease (Pissinate et al., 2016).

Structural and Inclusion Compounds

  • Structural Studies on Quinoline Derivatives : Investigations into the structural aspects of amide-containing quinoline derivatives have provided insights into their complexation and salt formation behaviors. These studies contribute to our understanding of the molecular structures and interactions that underpin the diverse functionalities of quinoline derivatives, with implications for materials science and pharmaceutical development (Karmakar et al., 2009).

properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-(2-quinolin-8-yloxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S/c1-21-15(18-19-20-21)24-10-13(22)16-8-9-23-12-6-2-4-11-5-3-7-17-14(11)12/h2-7H,8-10H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDONXHCQOFIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(quinolin-8-yloxy)ethyl)acetamide

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